molecular formula C16H20N6O6S B13821675 L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-

L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-

Cat. No.: B13821675
M. Wt: 424.4 g/mol
InChI Key: AXYQNWAIBCSELU-LBPRGKRZSA-N
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Description

L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an ornithine backbone modified with an imino(nitroamino)methyl group and a quinolinylsulfonyl group. These modifications impart distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] involves multiple steps, starting with the protection of the ornithine amino groups. The imino(nitroamino)methyl group is introduced through a series of nitration and reduction reactions. The quinolinylsulfonyl group is then attached using sulfonylation reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These properties make it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C16H20N6O6S

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C16H20N6O6S/c1-10-8-11-4-2-6-13(14(11)19-9-10)29(27,28)21-12(15(23)24)5-3-7-18-16(17)20-22(25)26/h2,4,6,8-9,12,21H,3,5,7H2,1H3,(H,23,24)(H3,17,18,20)/t12-/m0/s1

InChI Key

AXYQNWAIBCSELU-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1

Origin of Product

United States

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